molecular formula C19H18N2O2 B12408476 3-(4-Morpholinobenzylidene)indolin-2-one

3-(4-Morpholinobenzylidene)indolin-2-one

Cat. No.: B12408476
M. Wt: 306.4 g/mol
InChI Key: FWFISWZSIAJQSO-LGMDPLHJSA-N
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Description

3-(4-Morpholinobenzylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to an indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinobenzylidene)indolin-2-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between indolin-2-one and 4-morpholinobenzaldehyde. This reaction typically requires a base catalyst, such as piperidine or pyridine, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction between 4-bromobenzylideneindolin-2-one and morpholine can be employed to synthesize this compound. This reaction requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, and is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Knoevenagel condensation method is particularly favored due to its simplicity and cost-effectiveness. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinobenzylidene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the morpholine moiety.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel indolin-2-one derivatives with diverse chemical properties.

    Biology: The compound exhibits biological activities, including anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit specific enzymes and signaling pathways involved in disease progression.

    Medicine: Due to its biological activities, 3-(4-Morpholinobenzylidene)indolin-2-one is explored as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound finds applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Morpholinobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.

The compound’s effects on signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, contribute to its anti-inflammatory and anticancer activities. These pathways are involved in the regulation of immune responses, cell survival, and gene expression.

Comparison with Similar Compounds

3-(4-Morpholinobenzylidene)indolin-2-one can be compared with other similar compounds, such as:

    3-Benzylideneindolin-2-one: Lacks the morpholine group, which may result in different biological activities and chemical properties.

    3-(4-Piperidinobenzylidene)indolin-2-one: Contains a piperidine ring instead of a morpholine ring, leading to variations in its chemical reactivity and biological effects.

    3-(4-Pyrrolidinobenzylidene)indolin-2-one: Features a pyrrolidine ring, which may influence its interaction with molecular targets and its overall pharmacological profile.

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring, which can enhance its solubility, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(3Z)-3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)/b17-13-

InChI Key

FWFISWZSIAJQSO-LGMDPLHJSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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